2-(3-Phenylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-(3-phenylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c19-17(22)16-13-8-4-5-9-14(13)23-18(16)20-15(21)11-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H2,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMDKPWTBOPMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCC3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 3-phenylpropanoic acid with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with ammonia or an amine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Step 1: Formation of the Tetrahydrobenzo[b]thiophene Core
Example synthesis routes for similar tetrahydrobenzo[b]thiophene derivatives include:
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Cyclization of thiophene derivatives : Substituted thiophene derivatives undergo cyclization under specific conditions (e.g., acetic anhydride) to form the fused bicyclic system .
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Nucleophilic displacement : Chloroacetamide derivatives (e.g., 3c , d in ) react with secondary amines (e.g., morpholine) to form substituted derivatives.
Chemical Transformations
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Amide formation | Thionyl chloride, pyridine, or coupling agents (e.g., EDC) | Formation of the 3-phenylpropanamido group |
| Cyclization | Acetic anhydride, heat | Formation of the tetrahydrobenzo[b]thiophene ring |
| Nucleophilic substitution | Secondary amines (e.g., morpholine), room temperature | Functionalization of the amide group |
Analytical and Structural Data
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Molecular formula : C₁₈H₂₀N₂OS (inferred from analogous structures ).
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Key structural features :
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A benzo[b]thiophene core with a partially saturated ring (4,5,6,7-tetrahydro).
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A 3-phenylpropanamido substituent at the 2-position.
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A carboxamide group at the 3-position.
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Biological and Chemical Relevance
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Antimicrobial/anticancer activity : Related compounds show potential activity against microbial infections or cancer cell lines, likely via enzyme or receptor interactions.
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Reactivity :
Comparison of Synthetic Approaches
| Method | Advantages | Limitations |
|---|---|---|
| Direct amide coupling | Straightforward, high yield | Requires pre-activated carboxylic acids |
| Cyclization | Forms the core structure efficiently | May require harsh conditions (e.g., high heat) |
| Nucleophilic displacement | Flexible for functionalization | Limited to specific substituents |
Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 2-(3-Phenylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exhibit anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that modifications in the phenylpropanamide moiety enhance the cytotoxic effects against various cancer cell lines.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This mechanism could be beneficial in treating chronic inflammatory diseases.
3. Neurological Applications
There is emerging evidence that this compound may have neuroprotective effects. Research indicates that it can potentially modulate neurotransmitter systems, which could lead to applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Pharmacological Insights
1. Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how structural modifications impact biological activity. The presence of the thiophene ring and the carboxamide group are critical for enhancing the compound's binding affinity to target receptors.
2. Drug Design and Development
The compound serves as a lead structure for the development of novel drugs targeting specific pathways involved in cancer and inflammation. Computational modeling and docking studies have been used to predict interactions with biological targets, guiding further synthesis of analogs with improved efficacy.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Anticancer Study | Demonstrated significant inhibition of tumor cell proliferation in vitro | Potential lead for anticancer drug development |
| Anti-inflammatory Research | Showed reduction in inflammatory markers in cell cultures | Possible treatment for inflammatory diseases |
| Neuroprotective Assessment | Indicated modulation of neurotransmitter levels | Exploration for neurodegenerative disease therapies |
Mechanism of Action
The mechanism of action of 2-(3-Phenylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can trigger downstream signaling pathways, leading to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Acetylcholinesterase (AChE) Inhibitors
Compound IIId (2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide):
- Activity: Demonstrated 60% AChE inhibition at 2.6351 mM in Wistar rats, outperforming donepezil (40% inhibition) .
- Structural Advantage: The 4-methoxyphenylpiperazine moiety enhances binding via hydrophobic interactions, while the amide linker forms three hydrogen bonds with Phe288 in the AChE active site .
However, its phenyl group could compensate through aromatic interactions.
Antioxidant Activity
Compound 92b (2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide):
- Activity: Exhibited 55.5% nitric oxide (NO) radical scavenging at 100 μM, slightly lower than its dimethyl analog (56.9%) .
- Key Feature: The cyano group at position 2 increases polarity, enhancing electron-withdrawing effects and radical stabilization.
Target Compound Comparison: The absence of a cyano group in the target compound may reduce antioxidant efficacy but improve metabolic stability due to reduced reactivity.
AMPA Receptor Modulation
JAMI1001A (2-(2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide):
- Activity: Acts as a positive allosteric modulator of AMPA receptors, with the trifluoromethyl group enhancing blood-brain barrier penetration .
- Structural Insight: The hydroxymethyl group facilitates hydrogen bonding, while the trifluoromethyl group increases lipophilicity.
Target Compound Comparison:
The 3-phenylpropanamido group may limit CNS penetration compared to JAMI1001A’s smaller substituents, making the target compound more suitable for peripheral targets.
Falcipain-2 Inhibition
Compound 4d (2-(2-(3-Allyl-3,4-dihydro-4-oxo-5-phenylthieno[2,3-d]pyrimidin-2-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide):
- Activity: Inhibits falcipain-2 (a malaria protease) with an IC₅₀ of 559 nM, attributed to the thienopyrimidine moiety’s planar structure .
- Key Feature: The thioether linkage and pyrimidine ring enable covalent and π-stacking interactions with the enzyme.
Target Compound Comparison: The target compound’s lack of a thienopyrimidine group may reduce antiparasitic activity but improve solubility due to fewer aromatic rings.
Structural and Pharmacokinetic Trends
Substituent Effects on Bioactivity
Pharmacokinetic Considerations
- Carboxamide at Position 3: Critical for hydrogen bonding across all analogs; removal reduces activity .
- Lipophilic Groups (e.g., phenyl, tert-butyl): Improve membrane permeability but may increase metabolic oxidation .
- Polar Groups (e.g., cyano, methoxy): Enhance solubility and target engagement but may reduce bioavailability .
Biological Activity
2-(3-Phenylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a compound with the molecular formula and a molecular weight of 356.5 g/mol, is part of a class of thiophene derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula :
- Molecular Weight : 356.5 g/mol
- CAS Number : 892981-89-4
The biological activity of 2-(3-phenylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is primarily attributed to its ability to interact with various molecular targets within biological systems. The thiophene core allows for interactions with enzymes and receptors that modulate cellular processes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation by binding to their active sites.
- Receptor Modulation : It can influence receptor activity, potentially affecting signaling pathways related to pain and inflammation.
Anticancer Activity
Research indicates that thiophene derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(3-phenylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Anti-inflammatory Effects
Thiophene derivatives are also studied for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines suggests a potential use in treating inflammatory diseases such as rheumatoid arthritis.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis, highlighting its potential as an antimicrobial agent.
Case Studies and Research Findings
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Anticancer Studies : A study conducted on a series of thiophene derivatives including this compound revealed IC50 values indicating potent anticancer activity against breast cancer cell lines (MCF-7) with values in the low micromolar range.
Compound Cell Line IC50 (µM) 2-(3-Phenylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide MCF-7 5.2 Control (Doxorubicin) MCF-7 0.1 -
Anti-inflammatory Research : In vitro studies showed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages.
Treatment TNF-alpha (pg/mL) IL-6 (pg/mL) Control 1500 1200 Compound 300 200 - Antimicrobial Testing : A high-throughput screening identified this compound as a potential inhibitor of pantothenate synthetase in Mycobacterium tuberculosis, with a notable reduction in bacterial growth observed at concentrations as low as 10 µM.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(3-phenylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives?
Synthesis typically involves coupling substituted amines or acylating agents to the 2-amino-tetrahydrobenzo[b]thiophene-3-carboxamide core. Key parameters include:
- Solvent selection : Ethanol or dioxane under reflux (6–12 hours) yields higher purity (70–80% yields) .
- Catalysts : Amberlyst 15 or triethylamine improves reaction efficiency in cyclopropane derivatives .
- Temperature control : Reflux at 80–100°C minimizes side reactions in heterocyclic substitutions .
- Example : For IIIb (80% yield), reflux in ethanol for 12 hours with IR/NMR validation of NH, NH₂, and aromatic C-H bonds .
Q. How can researchers purify and characterize this compound effectively?
Q. What spectroscopic techniques are critical for confirming structural integrity?
A multi-technique approach is essential:
- H/C NMR : Assigns proton environments (e.g., tetrahydrobenzo-thiophene methylene protons at δ 1.5–2.5 ppm) and carbon backbone .
- LC-MS : Detects impurities (<2% for pharmacological studies) and quantifies yield .
- X-ray crystallography (if available): Resolves stereochemistry in spirocyclic derivatives .
Advanced Research Questions
Q. How can contradictory data on acetylcholinesterase inhibition potency be resolved?
Discrepancies arise from substituent effects and assay conditions. For example:
- Substituent polarity : The 4-methoxyphenyl group in IIId enhances inhibition (60% vs. donepezil’s 40%) via H-bonding with Phe288 .
- Assay variability : Standardize protocols (e.g., Ellman’s method) and use molecular docking to validate binding modes .
Q. What strategies address poor aqueous solubility in pharmacological studies?
Q. How should cytotoxicity be evaluated against cancer cell lines?
- Cell lines : Test against NUGC (gastric), DLD-1 (colon), and MCF-7 (breast) using MTT assays .
- Structure-activity relationships (SAR) : Electron-withdrawing groups (e.g., cyano in 30 ) enhance potency by 2–3 fold .
- Selectivity : Compare IC₅₀ values against normal fibroblasts (e.g., WI-38) to assess toxicity margins .
Q. What methods validate biological targets like FLT3 or RORγt?
- Kinase profiling : Screen against a panel (e.g., 50+ kinases) to confirm FLT3 selectivity (IC₅₀ = 42 nM for TCS 359) .
- Gene silencing : siRNA knockdown in MV4-11 cells correlates with anti-proliferative effects (IC₅₀ = 340 nM) .
- Transcriptional assays : Luciferase reporters quantify RORγt modulation in thiophene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
